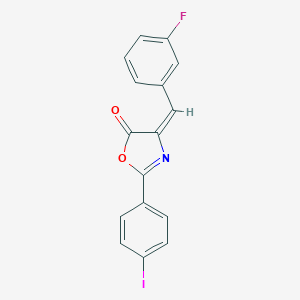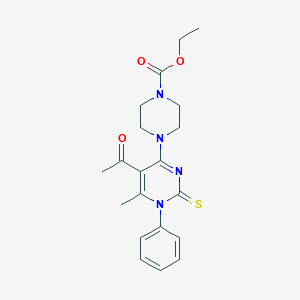![molecular formula C25H18N4O4S B446964 1,7-DIMETHYL-5-NITRO-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B446964.png)
1,7-DIMETHYL-5-NITRO-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-DIMETHYL-5-NITRO-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes an indole core, a thiazolidinone ring, and various substituents such as nitro, methyl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-DIMETHYL-5-NITRO-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Nitro Group: Nitration of the indole core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thiourea derivative with a carbonyl compound under basic conditions.
Coupling Reactions: The final step involves coupling the indole core with the thiazolidinone ring through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the thiazolidinone ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Amino derivatives: From the reduction of the nitro group.
Hydroxy derivatives: From oxidation reactions.
Halogenated derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable and reactive nature.
Wirkmechanismus
The mechanism by which 1,7-DIMETHYL-5-NITRO-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the indole and thiazolidinone rings can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-nitroindole: Shares the indole core and nitro group but lacks the thiazolidinone ring.
1,7-dimethylindole: Similar indole core with methyl substituents but lacks the nitro group and thiazolidinone ring.
3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-one: Contains the thiazolidinone ring but lacks the indole core and nitro group.
Uniqueness
The uniqueness of 1,7-DIMETHYL-5-NITRO-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of structural elements, which confer a distinct set of chemical reactivities and potential applications. The presence of both the indole core and the thiazolidinone ring, along with the nitro and phenyl groups, makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C25H18N4O4S |
|---|---|
Molekulargewicht |
470.5g/mol |
IUPAC-Name |
(5Z)-5-(1,7-dimethyl-5-nitro-2-oxoindol-3-ylidene)-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H18N4O4S/c1-15-13-18(29(32)33)14-19-20(23(30)27(2)21(15)19)22-24(31)28(17-11-7-4-8-12-17)25(34-22)26-16-9-5-3-6-10-16/h3-14H,1-2H3/b22-20-,26-25? |
InChI-Schlüssel |
DKMLNXOXLONBDE-ZYATYYCISA-N |
SMILES |
CC1=CC(=CC2=C1N(C(=O)C2=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)C)[N+](=O)[O-] |
Isomerische SMILES |
CC1=CC(=CC\2=C1N(C(=O)/C2=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC2=C1N(C(=O)C2=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


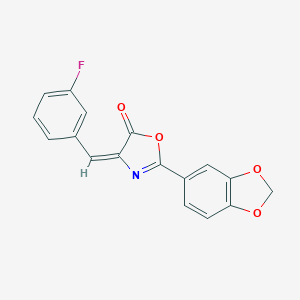
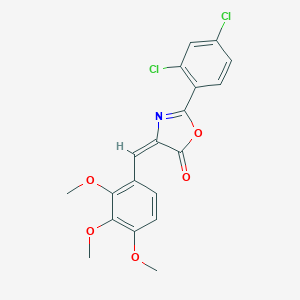

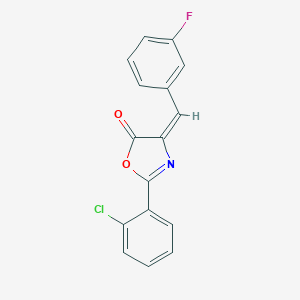
![3-Allyl-5-[3-ethoxy-4-({4-nitrobenzyl}oxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B446889.png)
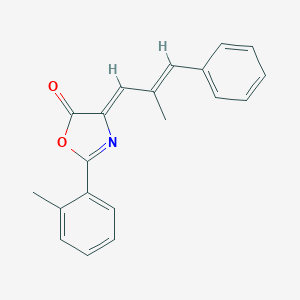
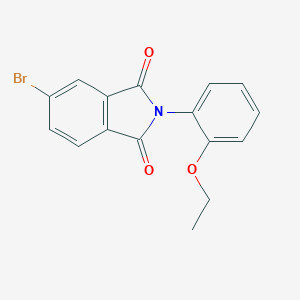
![1-[(E)-(3-iodophenyl)methylideneamino]tetrazol-5-amine](/img/structure/B446893.png)
![4-[(5-{4-Nitrophenyl}-2-furyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B446896.png)
![5-bromo-N-(4-{4-[(5-bromo-2-furoyl)amino]benzyl}phenyl)-2-furamide](/img/structure/B446898.png)
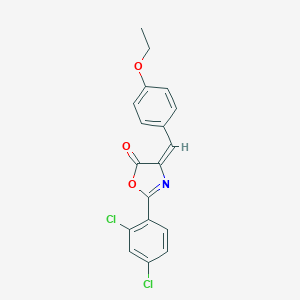
![2-Ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-iodobenzoate](/img/structure/B446901.png)
